molecular formula C10H11BrO2 B1442831 4-(3-Bromophenoxy)butanal CAS No. 1247713-60-5

4-(3-Bromophenoxy)butanal

Cat. No. B1442831
M. Wt: 243.1 g/mol
InChI Key: LHCNDNZPBSLIIY-UHFFFAOYSA-N
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Description

“4-(3-Bromophenoxy)butanal” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It is recommended to refer to scientific databases or chemical suppliers for more detailed information .


Molecular Structure Analysis

The molecular formula of “4-(3-Bromophenoxy)butanal” is C10H11BrO2 . The molecular weight is 243.1 . More details about the molecular structure can be found in chemical databases .

Scientific Research Applications

Flavor Compound Synthesis in Food Products

4-(3-Bromophenoxy)butanal is structurally related to branched aldehydes, significant as flavor compounds in various food products. The synthesis and breakdown pathways of these aldehydes, including their formation from amino acids, have been extensively studied. Understanding these pathways is crucial for controlling the levels of desired aldehydes in food products, which can enhance their flavor profiles (Smit, Engels, & Smit, 2009).

Catalyst in Organic Synthesis

4-(3-Bromophenoxy)butanal may have applications in organic synthesis, similar to compounds investigated for catalytic activities. Studies have reviewed the use of metal cation-exchanged clays as catalysts for various organic syntheses, including alkylation and rearrangement reactions. These catalysts show promise for being regenerated and reused, highlighting their potential sustainability and efficiency for organic synthesis processes (Tateiwa & Uemura, 1997).

Environmental Behavior of Brominated Compounds

Research on brominated phenols, which are structurally related to 4-(3-Bromophenoxy)butanal, focuses on their environmental concentrations, toxicology, and degradation products. These compounds are intermediates in the synthesis of brominated flame retardants and have varied sources and environmental impacts. Understanding the environmental fate of such compounds is vital for assessing their ecological and health risks (Koch & Sures, 2018).

Antioxidant Properties and Pharmacological Effects

The pharmacological effects of phenolic compounds, including their antioxidant, anti-inflammatory, and various therapeutic roles, are subjects of intense study. These effects are crucial for the development of natural safeguard food additives and medicinal applications, possibly relevant for derivatives of 4-(3-Bromophenoxy)butanal (Naveed et al., 2018).

Sorption and Environmental Remediation

Studies on the sorption of phenolic herbicides to soil and other materials are relevant to understanding the environmental behavior of 4-(3-Bromophenoxy)butanal. These studies provide insights into the mechanisms of sorption, which is critical for environmental remediation and pollution control strategies (Werner, Garratt, & Pigott, 2012).

Safety And Hazards

The safety data sheet for a similar compound, “4-(4-Bromophenoxy)benzoic acid”, mentions that it is highly flammable and causes serious eye irritation . It is recommended to handle “4-(3-Bromophenoxy)butanal” with care, avoid contact with skin and eyes, and use it only in a well-ventilated area .

properties

IUPAC Name

4-(3-bromophenoxy)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-9-4-3-5-10(8-9)13-7-2-1-6-12/h3-6,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCNDNZPBSLIIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromophenoxy)butanal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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